

Spectroscopic data of 4-Chloro-3-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 4-Chloro-3-nitro-1H-pyrazole

CAS No.: 400752-98-9

Cat. No.: B448081

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An In-depth Technical Guide to the Spectroscopic Profile of **4-Chloro-3-nitro-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitro-1H-pyrazole (CAS No: 400752-98-9) is a halogenated nitropyrazole derivative of significant interest in synthetic chemistry. Its bifunctional nature, possessing both an electrophilic pyrazole ring and sites for nucleophilic substitution, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. Such compounds are foundational in medicinal chemistry and materials science, where the pyrazole core is a well-established pharmacophore. This guide provides a detailed analysis of the spectroscopic characteristics of **4-Chloro-3-nitro-1H-pyrazole**, offering a predictive and interpretative framework for its identification and characterization. While comprehensive experimental data for this specific molecule is not consolidated in a single public source, this document synthesizes information from analogous compounds and published synthetic reports to construct a reliable spectroscopic profile.

Molecular Structure

The structure of **4-Chloro-3-nitro-1H-pyrazole** features a five-membered aromatic ring containing two adjacent nitrogen atoms. The ring is substituted with a chlorine atom at the C4 position and a nitro group at the C3 position. The presence of the tautomerizable proton on one of the ring nitrogens (N1) is a key feature. The strong electron-withdrawing nature of both the chloro and nitro substituents significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.

Caption: Molecular structure of **4-Chloro-3-nitro-1H-pyrazole**.

Synthesis Pathway: Electrosynthesis

A verified method for synthesizing **4-Chloro-3-nitro-1H-pyrazole** is through the electrochemical chlorination of 3-nitro-1H-pyrazole.^[1] This method offers high regioselectivity and good yields, making it an efficient route for targeted synthesis.



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Caption: Workflow for the electrosynthesis of **4-Chloro-3-nitro-1H-pyrazole**.^[1]

Experimental Protocol: Electrosynthesis

This protocol is adapted from the reported electrosynthesis of 4-chloro derivatives of pyrazoles.^[1]

- **Cell Setup:** A diaphragmless electrolytic cell is equipped with a platinum (Pt) anode and a copper (Cu) cathode.
- **Electrolyte Preparation:** A saturated aqueous solution of sodium chloride (NaCl) is prepared to serve as the chlorine source and electrolyte.
- **Reaction Mixture:** 3-nitro-1H-pyrazole is dissolved in the aqueous NaCl solution within the cell.
- **Electrolysis:** A constant current (galvanostatic conditions) is applied across the electrodes. The electrolysis is carried out at a controlled temperature.
- **Monitoring:** The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup and Isolation:** Upon completion, the aqueous reaction mixture is extracted multiple times with an organic solvent (e.g., chloroform). The combined organic layers are dried over an anhydrous salt (e.g., CaCl₂) and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **4-Chloro-3-nitro-1H-pyrazole** can be further purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Data & Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Chloro-3-nitro-1H-pyrazole** is predicted to be simple, dominated by two main signals. The powerful deshielding effects of the adjacent nitro group (at C3) and the chlorine atom (at C4) significantly influence the chemical shift of the sole proton on the pyrazole ring.

- **C5-H Proton:** The proton at the C5 position is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. A published report on the synthesis of this compound identifies this signal as a singlet.^[1] Due to the electron-withdrawing environment, this proton will be shifted downfield. For comparison, the H5 proton in 3-nitro-1H-pyrazole

appears at approximately 8.03 ppm.[2][3] The additional influence of the C4-chloro group is expected to result in a chemical shift in the range of 8.0 - 8.5 ppm.

- N1-H Proton: The tautomeric proton on the nitrogen (N-H) is expected to be broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this proton in similar pyrazoles often appears significantly downfield, typically in the range of 13.0 - 14.5 ppm.[2]



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¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three distinct signals for the pyrazole ring carbons. The chemical shifts are governed by the substitution pattern.

- C3 Carbon: This carbon is directly attached to the electron-withdrawing nitro group, which typically has a strong deshielding effect. It is also adjacent to two nitrogen atoms. Its resonance is expected to be significantly downfield.
- C4 Carbon: Attached to the chlorine atom, this carbon's chemical shift will be influenced by the halogen's electronegativity and is expected in the typical range for chlorinated aromatic carbons.
- C5 Carbon: This carbon is bonded to a hydrogen and is adjacent to the N1 atom. It will be the most upfield of the three ring carbons.



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Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The most characteristic bands for **4-Chloro-3-nitro-1H-pyrazole** are associated with the N-H, C-H, pyrazole ring, and nitro group vibrations.

- N-H Stretching: A broad band is expected in the region of 3100-3300 cm^{-1} , characteristic of the N-H stretching in H-bonded pyrazoles.[4]
- C-H Stretching: A weaker band for the aromatic C-H stretch of the C5-H bond is expected just above 3000 cm^{-1} .
- NO₂ Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch (ν_{as}) typically around 1520-1560 cm^{-1} and a symmetric stretch (ν_{s}) around 1340-1370 cm^{-1} . [5]
- C=N/C=C Stretching: Vibrations from the pyrazole ring are expected in the fingerprint region, typically between 1400-1500 cm^{-1} .
- C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the lower frequency region of the fingerprint, typically 700-800 cm^{-1} .



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Mass Spectrometry (MS)

In mass spectrometry, **4-Chloro-3-nitro-1H-pyrazole** (Molecular Formula: $C_3H_2ClN_3O_2$) is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine ($^{35}Cl:^{37}Cl \approx 3:1$).

- **Molecular Ion (M^+):** The nominal mass is 147 g/mol. The mass spectrum should show two peaks for the molecular ion: one at m/z 147 (for the ^{35}Cl isotope) and a smaller one at m/z 149 (for the ^{37}Cl isotope) with an intensity ratio of approximately 3:1.
- **Major Fragmentation Pathways:** The fragmentation is likely initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds.



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Caption: Predicted major fragmentation pathway for **4-Chloro-3-nitro-1H-pyrazole**.

- Loss of NO₂: The primary fragmentation will be the loss of a nitro radical ($\bullet\text{NO}_2$, 46 Da) to form the 4-chloropyrazole radical cation at m/z 101/103.
- Loss of HCN: This fragment can then undergo ring cleavage by losing hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 74/76.
- Loss of Cl: Alternatively, the fragment at m/z 101/103 could lose a chlorine radical ($\bullet\text{Cl}$, 35/37 Da) to form a pyrazole fragment at m/z 66.

UV-Visible (UV-Vis) Spectroscopy

The pyrazole ring itself is a chromophore that absorbs in the UV region. The presence of the nitro group, a powerful chromophore, and the chloro group, an auxochrome, will cause a bathochromic (red) shift of the absorption maximum (λ_{max}) compared to unsubstituted pyrazole. The electronic transitions are expected to be $\pi \rightarrow \pi^*$. The λ_{max} for **4-Chloro-3-nitro-1H-pyrazole** in a solvent like ethanol is predicted to be in the range of 260-290 nm.^[6]

Conclusion

The spectroscopic profile of **4-Chloro-3-nitro-1H-pyrazole** is dictated by its key structural features: the pyrazole core, a C-H bond at the 5-position, an N-H bond, a C-Cl bond, and a C-NO₂ group. ¹H NMR provides a definitive identifier with a single downfield proton signal. IR spectroscopy confirms the presence of the nitro and N-H functionalities. Mass spectrometry reveals a characteristic isotopic pattern for chlorine and a predictable fragmentation pathway initiated by the loss of the nitro group. This comprehensive guide, grounded in experimental data from analogous structures and validated synthetic reports, serves as an essential resource for the unambiguous identification and characterization of this important synthetic intermediate.

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